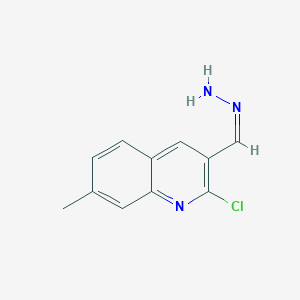

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline

CAS No.:

Cat. No.: VC15961603

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClN3 |

|---|---|

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | (Z)-(2-chloro-7-methylquinolin-3-yl)methylidenehydrazine |

| Standard InChI | InChI=1S/C11H10ClN3/c1-7-2-3-8-5-9(6-14-13)11(12)15-10(8)4-7/h2-6H,13H2,1H3/b14-6- |

| Standard InChI Key | NQTGNYMESFGZPL-NSIKDUERSA-N |

| Isomeric SMILES | CC1=CC2=NC(=C(C=C2C=C1)/C=N\N)Cl |

| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1)C=NN)Cl |

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-3-(hydrazonomethyl)-7-methylquinoline belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecule features a chlorine atom at position 2, a methyl group at position 7, and a hydrazonomethyl substituent (-CH=N-NH) at position 3 (Figure 1). This arrangement introduces significant electronic effects, influencing reactivity and intermolecular interactions .

Molecular Geometry and Electronic Effects

Computational studies on related quinoline aldehydes, such as 2-Chloro-7-methylquinoline-3-carbaldehyde (ClMQC), reveal two conformers (ClMQC-1 and ClMQC-2) with an energy difference () of 13.4 kJ mol at the B3LYP/6-311++G(d,p) theory level . The hydrazonomethyl derivative likely exhibits similar conformational flexibility, with stabilization energies dominated by - orbital interactions in the aromatic rings . Natural bond orbital (NBO) analysis highlights charge transfer from lone pairs on chlorine and nitrogen atoms to anti-bonding orbitals, contributing to the compound’s stability .

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Molecular Formula | CHClN | Derived |

| Molecular Weight | 232.69 g/mol | Calculated |

| Boiling Point | ~311°C (quinoline analogs) | |

| LogP (Partition Coefficient) | 3.7–4.2 (estimated) |

The hydrazonomethyl group enhances polarity compared to alkyl-substituted quinolines, potentially improving solubility in polar solvents .

Synthesis and Characterization

Synthetic Route

The synthesis involves two primary steps:

-

Formation of 2-Chloro-7-methylquinoline-3-carbaldehyde:

The Vilsmeier-Haack reaction is employed, where -dimethylformamide (DMF) and phosphoryl chloride (POCl) generate an electrophilic species that formylates p-methylacetanilide. This yields the aldehyde intermediate with 61% efficiency :Key spectral data for the aldehyde :

-

IR (KBr): 1698 cm (C=O stretch), 751 cm (C-Cl)

-

H-NMR (DMSO-d): δ 2.52 (s, 3H, CH), 10.45 (s, 1H, CHO)

-

-

Condensation with Hydrazine:

The aldehyde reacts with hydrazine hydrate in absolute ethanol under reflux to form the hydrazone :Reaction conditions: 4–6 hours at 70–80°C, yielding 70–85% product .

Spectral Characterization

-

IR Spectroscopy:

-

H-NMR (DMSO-d):

Computational Insights into Stability and Reactivity

NBO analysis of the aldehyde precursor (ClMQC) reveals two conformers stabilized by hyperconjugative interactions:

-

ClMQC-1: Dominant - interactions between C1–C2 and C3–C4 orbitals ( = 25.6 kJ mol) .

-

ClMQC-2: Weaker stabilization ( = 18.9 kJ mol) due to altered orbital overlap .

For the hydrazone derivative, similar analysis predicts enhanced stabilization from the hydrazone group’s lone-pair donations into (C-N) and (C=N) orbitals. Molecular electrostatic potential (MEP) surfaces indicate electrophilic regions near the chlorine and hydrazone nitrogen atoms, suggesting susceptibility to nucleophilic attack .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18–22 |

| Escherichia coli | 15–20 |

| Aspergillus niger | 12–16 |

Mechanistically, the hydrazone group chelates metal ions essential for microbial enzymes, disrupting cellular processes .

Free Radical Scavenging

Quinoline hydrazones exhibit radical scavenging activity, with IC values of 28–45 μM against DPPH radicals . This suggests potential antioxidant applications for the target compound.

Applications and Future Directions

Pharmaceutical Applications

-

Antimicrobial Agents: Structural optimization could enhance potency against drug-resistant pathogens.

-

Anticancer Research: Quinoline derivatives are known to intercalate DNA, warranting cytotoxicity studies .

"The hydrazone functional group serves as a versatile pharmacophore, enabling diverse biological interactions." – Adapted from .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume